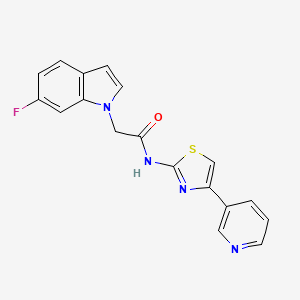

2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14793511

Molecular Formula: C18H13FN4OS

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13FN4OS |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H13FN4OS/c19-14-4-3-12-5-7-23(16(12)8-14)10-17(24)22-18-21-15(11-25-18)13-2-1-6-20-9-13/h1-9,11H,10H2,(H,21,22,24) |

| Standard InChI Key | RXGCJEHFXVSVPD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |

Introduction

2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It combines a fluorinated indole moiety with a thiazole ring linked to a pyridine group, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its molecular formula, C18H13FN4OS, and a molecular weight of 352.3854 g/mol .

Synthesis

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves several key steps, starting from commercially available precursors. The process may require specific conditions such as temperature control and the use of polar aprotic solvents. Techniques like thin-layer chromatography are essential for monitoring reaction completion and ensuring product purity.

Biological Activities and Potential Applications

While specific biological activities of 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide are not extensively documented, compounds with similar structures often exhibit diverse biological properties. These can include modulation of enzyme activity or receptor signaling pathways, potentially influencing processes related to inflammation or cancer progression. Further research is necessary to elucidate its precise mode of action at the molecular level.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume